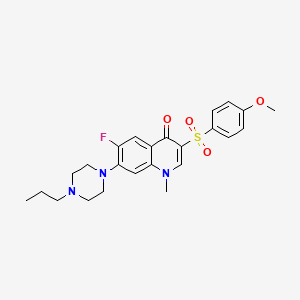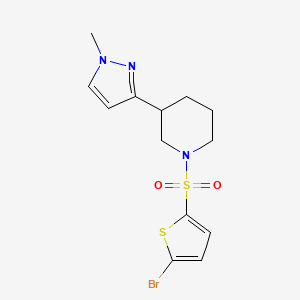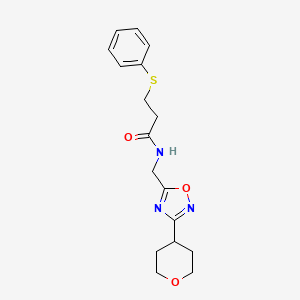
1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a thiourea core, with various functional groups attached. These could include a 2,5-dimethoxyphenyl group, a 4-methylpiperazin-1-yl group, and a phenylpropan-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .科学的研究の応用
Dual 5-HT1A/SSRI Activities
The compound 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is related to a class of compounds synthesized for dual serotonin receptor (5-HT1A) and serotonin reuptake inhibitor (SSRI) activities. These compounds were designed based on drug design strategies targeting the 5-HT1A receptor and serotonin transporter (5-HTT), indicating potential applications in the development of treatments for disorders related to the serotonergic system, such as depression and anxiety (Li, Zhang, Zhou, & Liu, 2008).
Antimicrobial and Antipsychotic Potential
Another avenue of research involves the synthesis of derivatives with a focus on antimicrobial and antipsychotic effects. For example, compounds with modifications in the piperazinyl and thiourea groups have been developed to evaluate their neuroleptic and antimicrobial activities. This includes exploration into the synthesis of thieno[2,3-b][1,5]benzoxazepines and their analogues, which show promise as potent antipsychotic drugs with potential applications in treating psychiatric disorders (Kohara et al., 2002).
Antibacterial Agents
Research into the development of new antibacterial agents has led to the synthesis of arylpiperazinyl oxazolidinones with diversified N-substituents, including thiourea, demonstrating in vitro activities against resistant Gram-positive strains such as MRSA and VRE. These findings suggest potential applications in addressing antibiotic resistance, a growing concern in healthcare (Jang et al., 2004).
Anticancer Research
In the field of cancer research, new asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects on cancer cells, including Ehrlich carcinoma and K562 human leukemia cells. The inhibitory activities of these compounds on DNA topoisomerases I and II-alpha highlight their potential as therapeutic agents in cancer treatment (Esteves-Souza et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-17(24-23(30)25-20-16-19(28-3)10-11-21(20)29-4)22(18-8-6-5-7-9-18)27-14-12-26(2)13-15-27/h5-11,16-17,22H,12-15H2,1-4H3,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGZONQJYIMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972079.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol](/img/structure/B2972082.png)
![3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972084.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972086.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2972088.png)
![6-Cyclobutyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2972089.png)